

# Milrinone: A Bipyridine Phosphodiesterase 3 Inhibitor

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## Compound of Interest

Compound Name: LS-75

Cat. No.: B042276

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Milrinone is a well-established phosphodiesterase 3 (PDE3) inhibitor used in the short-term treatment of acute decompensated heart failure.[1][2] Its chemical structure is central to its mechanism of action, which involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, leading to positive inotropic and vasodilatory effects.[3][4]

## Chemical Structure and Properties of Milrinone

The chemical identity of Milrinone is consistently documented across scientific literature and chemical databases.

Property	Value
IUPAC Name	1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile
Synonyms	WIN 47203
CAS Number	78415-72-2[1][5][6]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub> O[3][5]
Molecular Weight	211.22 g/mol [5][7]
SMILES	<chem>Cc1c(c(C#N)c(=O)nH1)c2ccncc2</chem>
InChI Key	PZRRHRDRVRGEVNW-UHFFFAOYSA-N

## Structural Diagram of Milrinone

*Chemical structure of Milrinone.*

## LS-75: A Pyrido[2,3-b][1][5]benzodiazepin-6-one Derivative

Contrary to some initial database suggestions, **LS-75** is not an analogue or synonym for Milrinone. It is a distinct chemical entity with a different core structure and a different reported biological activity.

### Chemical Structure and Properties of LS-75

**LS-75** is identified as 5,11-Dihydropyrido[2,3-b][1][5]benzodiazepin-6-one. It has been investigated as a PARP-1 inhibitor with neuroprotective activity.<sup>[8]</sup> The confusion with Milrinone likely arises from an error in some chemical supplier databases, which have incorrectly associated the molecular formula and weight of Milrinone with the CAS number for **LS-75**.

Property	Value
IUPAC Name	5,11-dihydro-6H-pyrido[2,3-b][1][5]benzodiazepin-6-one
CAS Number	885-70-1 <sup>[9]</sup> <sup>[10]</sup>
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub> O
Molecular Weight	211.22 g/mol
SMILES	<chem>O=C1NC2=CC=CC=C2NC3=NC=CC=C13</chem>
InChI Key	MIRBIZDDMSFTKY-UHFFFAOYSA-N

## Structural Diagram of LS-75

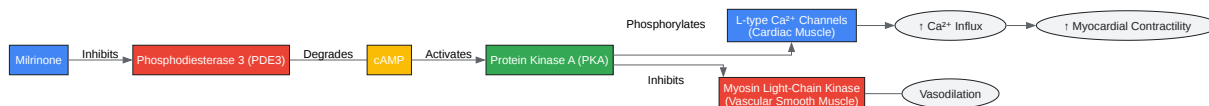
*Chemical structure of LS-75.*

## Signaling Pathways

The distinct structures of Milrinone and **LS-75** dictate their interaction with different biological targets and, consequently, their engagement in different signaling pathways.

### Milrinone Signaling Pathway

Milrinone selectively inhibits Phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Milrinone increases the intracellular concentration of cAMP. In cardiac muscle, elevated cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates calcium channels, resulting in increased calcium influx and enhanced contractility (positive inotropy). In vascular smooth muscle, increased cAMP levels also activate PKA, which leads to the inhibition of myosin light-chain kinase and subsequent vasodilation.

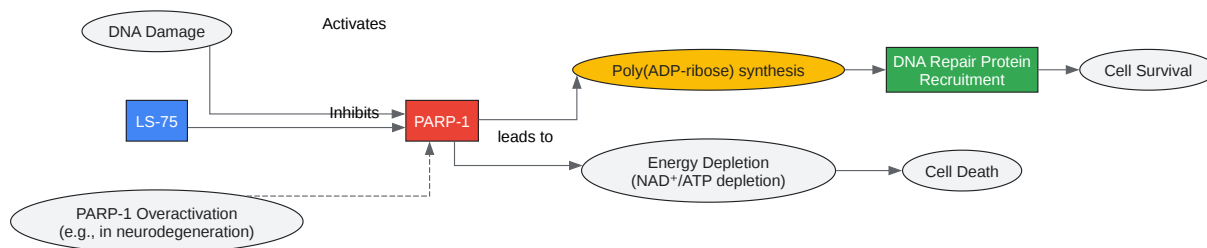


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### *Signaling pathway of Milrinone.*

### LS-75 Signaling Pathway

**LS-75** is reported to be an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).[8] PARP-1 is a key enzyme in the DNA damage response pathway. Upon DNA strand breaks, PARP-1 is activated and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins. This process is crucial for the recruitment of DNA repair proteins. Inhibition of PARP-1 can have therapeutic effects in various contexts, including cancer and neurodegenerative diseases. In the context of neuroprotection, PARP-1 overactivation in response to neuronal damage can lead to energy depletion and cell death. Inhibition of PARP-1 by compounds like **LS-75** may prevent this detrimental cascade.



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*Simplified signaling pathway involving PARP-1, the target of LS-75.*

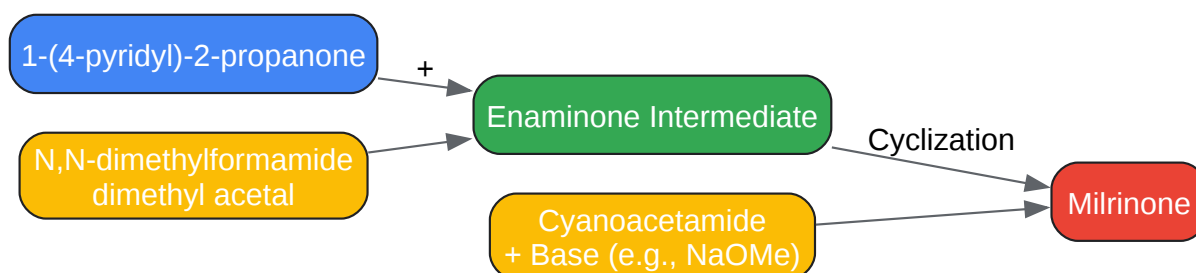
## Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of these compounds are extensive and proprietary in many cases. However, a general overview of the methodologies can be provided based on publicly available information.

### Synthesis of Milrinone

The synthesis of Milrinone typically involves the condensation of 1-(4-pyridyl)-2-propanone with a suitable three-carbon synthon to form the dihydropyridinone ring. One common method involves the reaction of 1-(4-pyridyl)-2-propanone with N,N-dimethylformamide dimethyl acetal, followed by cyclization with cyanoacetamide in the presence of a base like sodium methoxide.

### Experimental Workflow: Synthesis of Milrinone



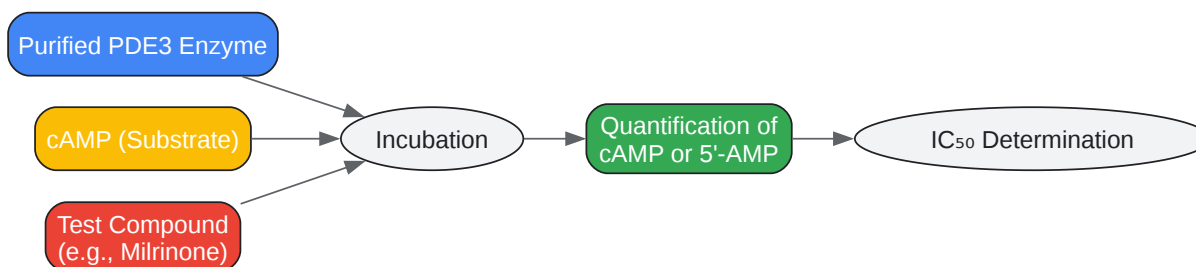
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*General synthetic workflow for Milrinone.*

### Evaluation of Phosphodiesterase Inhibition

The inhibitory activity of compounds like Milrinone on PDE3 is typically assessed using in vitro enzyme assays. A common method involves incubating the purified PDE3 enzyme with its substrate, cAMP, in the presence and absence of the inhibitor. The amount of cAMP remaining or the amount of the product, 5'-AMP, formed is then quantified, often using radioimmunoassay, fluorescence polarization, or chromatographic techniques. The  $IC_{50}$  value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

### Experimental Workflow: PDE Inhibition Assay



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